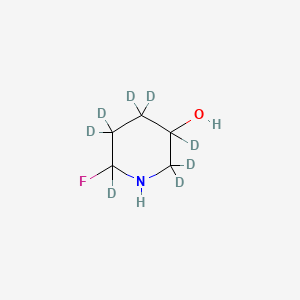
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the piperidine ring enhances the compound’s lipophilicity and bioavailability, making it a potential candidate for pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the reaction of piperidine with a fluorinating agent such as cobalt trifluoride (CoF3) at elevated temperatures (around 150°C). This reaction yields a mixture of fluorinated products, including the desired compound .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or sulfonylated derivatives
Scientific Research Applications
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological membranes, increasing its cellular uptake and bioavailability. The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
Uniqueness
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group on the piperidine ring. This combination of features enhances its chemical stability, reactivity, and potential bioactivity compared to other fluorinated compounds .
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,2,3,4,4,5,5,6-octadeuterio-6-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-5-2-1-4(8)3-7-5/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
ZFMIDKDGIBERNO-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])O)([2H])[2H])([2H])F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(NCC1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















